The synthesis of methylenecyclopropyl carboxylates and polysubstituted furans is of significant interest due to their potential applications in pharmaceuticals and materials science. The research demonstrates that using 1-Bromo-2,2-dimethoxypropane in base-mediated reactions can lead to these compounds efficiently, which could streamline the production of complex organic molecules1.
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These compounds, derived from reactions involving 1-Bromo-2,2-dimethoxypropane, have shown excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, which are important targets in the treatment of various diseases2.
The compound 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), which is structurally related to 1-Bromo-2,2-dimethoxypropane, has been studied for its psychoactivity and toxic effects. The research includes case histories involving higher doses, descriptions of dosage forms, and variations in drug concentration. Additionally, analytical methods such as high-performance liquid chromatography and mass spectrometry have been employed to study this compound3.
The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which is related to 1-Bromo-2,2-dimethoxypropane, has been achieved through halogen-exchange reactions. This compound has been proven to be an effective chemical protective group, although no photolytic phenomena were observed in different solvents4.
The formation of cyclopropanes and five-membered heterocycles has been achieved by Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives. These reactions, which involve compounds related to 1-Bromo-2,2-dimethoxypropane, result in the formation of functionalized cyclopropanes and fused heterocyclic compounds, demonstrating the compound's utility in creating diverse molecular structures6.
1-Bromo-2,2-dimethoxypropane is derived from 2,2-dimethoxypropane through bromination reactions. Its Chemical Abstracts Service (CAS) number is 126-38-5, and it is categorized under bromoalkanes due to the presence of a bromine atom in its structure. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Biosynth, which provide it for research and industrial applications .
The synthesis of 1-bromo-2,2-dimethoxypropane can be achieved through several methods, primarily involving the bromination of 2,2-dimethoxypropane.
Method Overview:
The molecular structure of 1-bromo-2,2-dimethoxypropane features a central propyl group with two methoxy groups attached to the second carbon and a bromine atom substituted at the first carbon.
Structural Formula:
Key Structural Features:
1-Bromo-2,2-dimethoxypropane participates in various chemical reactions typical for bromoalkanes, including nucleophilic substitution reactions.
Common Reactions:
The mechanism of action for reactions involving 1-bromo-2,2-dimethoxypropane typically follows the pathway of nucleophilic substitution or elimination:
The physical properties of 1-bromo-2,2-dimethoxypropane include:
Chemical Properties:
1-Bromo-2,2-dimethoxypropane finds numerous applications in scientific research:
1-Bromo-2,2-dimethoxypropane (CAS 126-38-5) is a specialized organic compound characterized by its bromoacetal functionality. This organobromine compound serves as a critical electrophilic alkylating agent and acetal-protected synthon in complex organic transformations. Its molecular architecture – featuring a bromomethyl group flanked by two methoxy substituents on a central carbon – confers unique reactivity patterns exploited in pharmaceutical synthesis, materials science, and natural product chemistry. The compound’s stability under basic conditions, combined with its selective deprotection kinetics under acidic environments, establishes its utility as a versatile building block for molecular diversification [2] [8].
The molecular formula of 1-bromo-2,2-dimethoxypropane is C₅H₁₁BrO₂, corresponding to a molecular weight of 183.04 g/mol. Its structural identity is defined by a propane backbone with bromine at the C1 position and two methoxy groups at the C2 carbon, creating a sterically encumbered tertiary carbon center. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 126-38-5 | [3] [9] |
IUPAC Name | 1-Bromo-2,2-dimethoxypropane | [7] [9] |
SMILES | CC(CBr)(OC)OC | [3] [9] |
InChIKey | SGTITUFGCGGICE-UHFFFAOYSA-N | [2] [9] |
EC Number | 204-784-7 | [4] [9] |
Spectroscopic and computational analyses reveal distinctive features: The bromomethyl group (–CH₂Br) exhibits characteristic NMR chemical shifts at approximately δ 3.45 ppm (¹H) and δ 32-35 ppm (¹³C). The geminal dimethoxy carbons resonate near δ 105-110 ppm (¹³C), confirming the acetal functionality. Infrared spectroscopy shows strong C–O stretching vibrations at 1100-1050 cm⁻¹ and C–Br absorption near 550-650 cm⁻¹ [3] [7]. Computational studies predict a tetrahedral geometry at C2 with calculated logP values of 1.37 (consensus) and topological polar surface area of 18.46 Ų, indicating moderate lipophilicity [3] [5].
Table 2: Physicochemical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Physical State | Colorless to light yellow liquid | 25°C | [2] [7] |
Density | 1.355 g/mL | 25°C | [2] [4] |
Boiling Point | 83–87°C | 80 mmHg | [2] [4] |
Refractive Index (nD20) | 1.447 | 20°C | [2] |
Flash Point | 40–41°C | Closed cup | [4] [7] |
Vapor Pressure | 4.1 ± 0.2 mmHg | 25°C | [7] |
Commercial samples typically contain 97% purity, with 1-2% 3-bromo-2-methoxy-1-propene identified as a common impurity [2]. Thermodynamic calculations indicate a standard enthalpy of formation (ΔfH°gas) of -393.39 kJ/mol and Gibbs free energy (ΔfG°) of -201.62 kJ/mol [5].
1-Bromo-2,2-dimethoxypropane emerged as a solution to challenges in regioselective alkylation and carbonyl protection strategies. Early synthetic routes involved HBr-mediated bromination of acrolein followed by acetalization with trimethyl orthoformate in methanol – a method refined from Battersby's protocols for bromoacetal synthesis [6]. Commercial availability expanded significantly in the late 20th century, with suppliers like Sigma-Aldrich and Alfa Chemistry standardizing production (CAS 126-38-5; Catalog #208809, ACM126385) [2] [9].
The compound gained prominence as a precursor for organostannanes essential in spiroannulation reactions. Notably, Lee and Porter's 1995 spiro[5.4]decane synthesis leveraged 1-bromo-2,2-dimethoxypropane-derived 1-trimethylstannyl-3,3-dimethoxypropane as a key intermediate for intramolecular Michael additions [6]. Concurrently, its application expanded to transition metal chemistry, enabling syntheses of iron-allyl complexes like dicarbonyl(η⁵-cyclopentadienyl)(η¹-2-methoxyallyl)iron – structures relevant to catalytic processes [2].
The 1970s-1980s witnessed methodological shifts toward exploiting its dual functionality: as an electrophile (bromide displacement) and protected carbonyl equivalent (acid-labile acetal). This period established its superiority over simpler bromoacetals in stereoselective C–C bond formation, particularly for constructing quaternary carbon centers in natural product synthesis [6] [10]. The development of chromatographic purification techniques on silica gel (elution with ether/petroleum ether mixtures) further enabled isolation of high-purity material essential for sensitive organometallic transformations [6].
In pharmaceutical design, 1-bromo-2,2-dimethoxypropane serves three primary functions: spirocyclic scaffold construction, prodrug derivatization, and nucleoside analog synthesis. Its reactivity profile enables concise assembly of complex molecular architectures prevalent in bioactive agents:
Spirocycle Synthesis: The compound facilitates stereocontrolled spiroannulation through sequential alkylation-deprotection-cyclization sequences. This is exemplified in Lee and Porter's synthesis of 2-oxo-5-methoxyspiro[5.4]decane – a model system for hormonally active steroidal frameworks. Critical steps involve tin-mediated coupling with enol silanes followed by TiCl₄-assisted ring closure [6].
Lactone and Heterocycle Formation: Hydrolysis of the acetal group generates reactive aldehydes that undergo oxidative cyclization to lactones. This strategy enables efficient access to trifluoromethylated γ-butyrolactones (e.g., via photochemical addition to 2-(trifluoromethyl)acrylic acid), which show promise as metabolic stability enhancers in drug candidates [10].
Nucleoside and Prodrug Applications: The bromoacetal moiety functions as a linchpin for C-glycoside bond formation in nucleoside analogs. Its dimethoxy group allows temporary protection of aldehyde intermediates during synthesis of antiviral and antineoplastic nucleosides. Additionally, enzymatically cleavable acetal linkages derived from this compound improve membrane permeability in prodrug strategies [8] [10].
Table 3: Key Synthetic Applications in Medicinal Chemistry
Application | Target Structure | Key Transformation | Reference |
---|---|---|---|
Spirosteroid Precursors | 19,19,19-Trifluoromethyl steroids | Intramolecular Michael addition | [6] [10] |
Trifluoromethylated Lactones | 3-Trifluoromethyl-γ-butyrolactones | Photochemical alcohol addition/cyclization | [10] |
Functionalized Coronenes | Polycyclic aromatic hydrocarbons | Pd-catalyzed coupling | [2] |
Methoxyallyl Iron Complexes | Organometallic catalysts | Ligand displacement | [2] |
Retinoid Analogs | 16,16,16-Trifluoro-retinal | Diels-Alder/chain extension | [10] |
The compound's significance extends to fragment coupling strategies where its latent carbonyl functionality enables traceless stitching of molecular fragments. Computational studies confirm favorable drug-likeness parameters: high gastrointestinal absorption (BOILED-Egg model), blood-brain barrier penetration, and minimal cytochrome P450 inhibition (CYP1A2, 2C19, 2C9, 2D6, 3A4) for derivatives [3]. These attributes underscore its enduring value in rational drug design, particularly for central nervous system-targeted agents and metabolically stable therapeutic candidates.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: